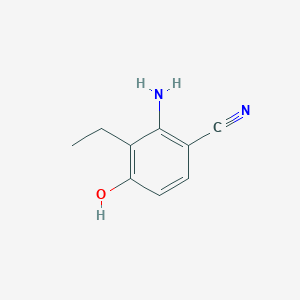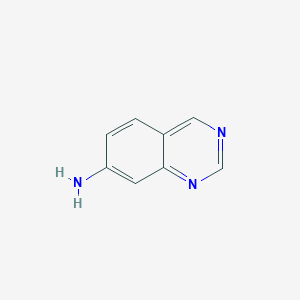
喹唑啉-7-胺
描述
Quinazolin-7-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. Quinazolin-7-amine, in particular, is known for its role in medicinal chemistry and drug development.
科学研究应用
Quinazolin-7-amine has a wide range of scientific research applications, including:
作用机制
Target of Action
Quinazolin-7-amine, like other quinazoline derivatives, has been found to exhibit a broad spectrum of biological activities . The primary targets of Quinazolin-7-amine are often associated with antimicrobial and anti-biofilm effects . For instance, it has been reported that certain quinazolinone derivatives inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Mode of Action
Quinazolin-7-amine interacts with its targets to bring about changes in the biological system. For example, compounds 19 and 20, which are quinazolin-4-ones, have been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) . These compounds decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
The biochemical pathways affected by Quinazolin-7-amine are primarily related to the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . At sub-MICs, Pseudomonas cells’ twitching motility was impeded by quinazolin-4-ones, a trait which augments the cells’ pathogenicity and invasion potential .
Pharmacokinetics
The bioavailability of quinazoline derivatives is generally influenced by their chemical structure and the presence of functional groups .
Result of Action
The result of Quinazolin-7-amine’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria . The compounds also demonstrate a broad spectrum of antimicrobial activity .
Action Environment
The action, efficacy, and stability of Quinazolin-7-amine can be influenced by various environmental factors. For instance, the concentration of the compound can affect its ability to inhibit biofilm formation . .
生化分析
Biochemical Properties
Quinazolin-7-amine, like other quinazoline derivatives, plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context .
Cellular Effects
Quinazolin-7-amine has been found to influence various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is used .
Molecular Mechanism
The molecular mechanism of action of Quinazolin-7-amine is complex and involves several steps. It can bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism can vary depending on the specific context and the other molecules that are present .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinazolin-7-amine can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Quinazolin-7-amine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Quinazolin-7-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels . The specific pathways and effects can vary depending on the context .
Transport and Distribution
Quinazolin-7-amine is transported and distributed within cells and tissues in a complex manner. It can interact with various transporters and binding proteins, and can influence its own localization or accumulation .
Subcellular Localization
The subcellular localization of Quinazolin-7-amine can vary depending on the context. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization can influence the compound’s activity or function .
准备方法
Synthetic Routes and Reaction Conditions
Quinazolin-7-amine can be synthesized through various methods, including:
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium and copper are used to catalyze the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and efficiency.
Phase-transfer catalysis: This method involves the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases.
Industrial Production Methods
Industrial production of quinazolin-7-amine typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.
化学反应分析
Quinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: Quinazolin-7-amine can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction of quinazolin-7-amine can yield dihydroquinazoline derivatives.
Substitution: Quinazolin-7-amine can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and substituted quinazolines.
相似化合物的比较
Quinazolin-7-amine can be compared with other similar compounds, such as:
Quinazolin-4-amine: Similar in structure but differs in the position of the amino group, leading to different biological activities.
Quinazolin-2-amine: Another isomer with distinct pharmacological properties.
Quinazolin-6-amine: Known for its unique interactions with biological targets.
Quinazolin-7-amine is unique due to its specific position of the amino group, which influences its reactivity and interaction with molecular targets.
属性
IUPAC Name |
quinazolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKTGKPNDZSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586570 | |
| Record name | Quinazolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-73-2 | |
| Record name | Quinazolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do quinazolin-7-amine derivatives interact with CDKs and what are the downstream effects?
A1: Quinazolin-7-amine derivatives act as ATP-competitive inhibitors of CDKs [, ]. These kinases play a crucial role in cell cycle progression and transcriptional regulation. By binding to the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of downstream substrates, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). Specifically, research has shown that inhibiting CDKs 1, 2, 4, 8, and 9 with a quinazolin-7-amine derivative triggered apoptosis by activating PARP and caspase 3 [].
Q2: What is the relationship between the structure of quinazolin-7-amine derivatives and their activity against CDKs?
A2: Research on quinazolin-7-amine derivatives has demonstrated a strong structure-activity relationship (SAR) [, ]. Modifications to the core quinazoline scaffold, particularly at the 2- and 4-positions, significantly influence the compound's potency and selectivity against specific CDKs. For instance, the introduction of bulky substituents at the 2-position and modifications to the substituents on the 7-amino group have been shown to improve both potency and selectivity against certain CDK isoforms []. This highlights the importance of rational drug design and chemical modification in optimizing the therapeutic potential of this class of compounds.
Q3: What in vitro and in vivo studies have been conducted on quinazolin-7-amine derivatives as CDK inhibitors?
A3: Researchers have evaluated the efficacy of quinazolin-7-amine derivatives in both in vitro and in vivo settings. In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including those derived from hematological malignancies [, ]. Notably, compound 37d, a specific quinazolin-7-amine derivative, demonstrated potent antitumor activity in multiple hematological malignancy mice xenograft models without significant toxicity []. This preclinical data supports further investigation of quinazolin-7-amine derivatives as potential therapeutics for hematological malignancies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


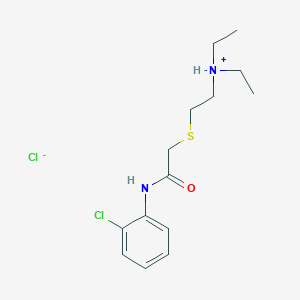
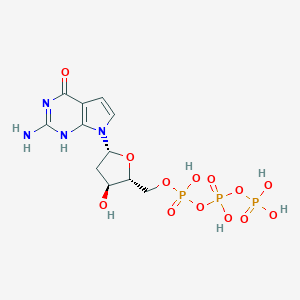
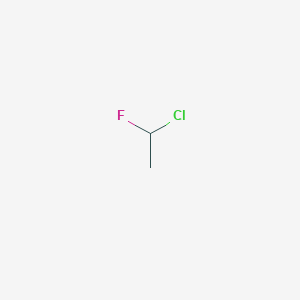
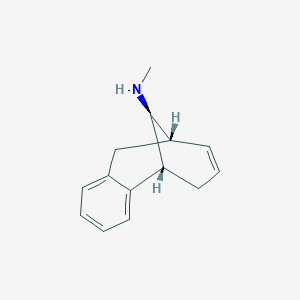
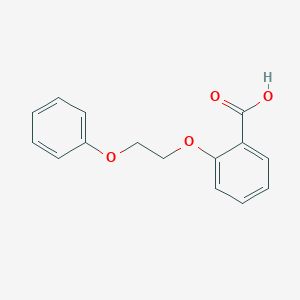
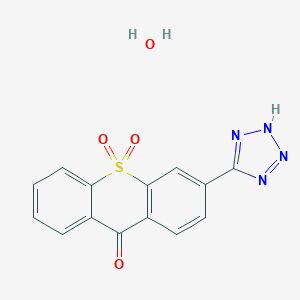

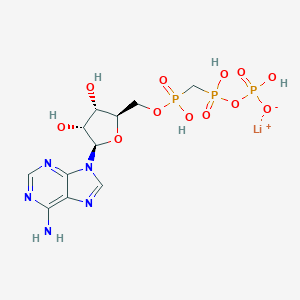
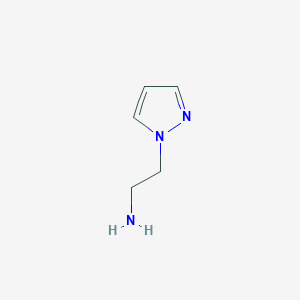
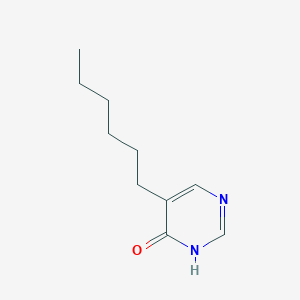
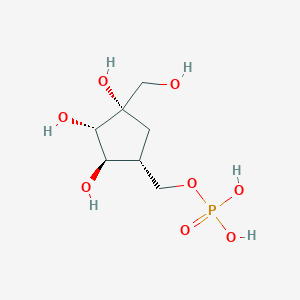
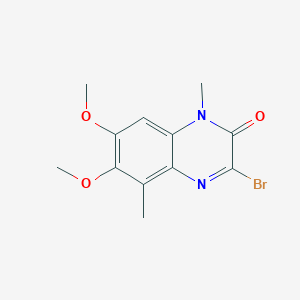
![(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one](/img/structure/B11168.png)
